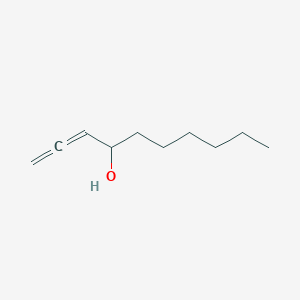

1,2-Decadien-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

78094-59-4 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

InChI |

InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h8,10-11H,2-3,5-7,9H2,1H3 |

InChI Key |

ZFMWPCKHJJDIFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C=C=C)O |

Origin of Product |

United States |

Metal Catalyzed Cycloisomerizations:

Various transition metals, including gold, platinum, and mercury, are known to catalyze the cyclization of allenols. acs.orgresearchgate.netcore.ac.uk Computational studies on these systems have been crucial in understanding the role of the metal catalyst. For instance, in the mercury-catalyzed cycloisomerization of α-allenols to 2,5-dihydrofurans, DFT calculations suggested a mechanism involving a dual activation of the allenol by the mercury complex, which facilitates the selective formation of the furan (B31954) ring. acs.org

A hypothetical DFT study on the gold-catalyzed cyclization of 1,2-decadien-4-ol would likely investigate the initial coordination of the gold catalyst to the allene (B1206475) moiety, followed by an intramolecular nucleophilic attack by the hydroxyl group. The calculations would aim to determine the regioselectivity of the attack (e.g., 5-exo-trig vs. 6-endo-trig cyclization) and the stereochemical outcome.

Table 1: Hypothetical Calculated Energy Profile for Gold-Catalyzed Cyclization of this compound

| Step | Species | Relative Free Energy (kcal/mol) | Description |

| 1 | Reactant + Catalyst | 0.0 | This compound and Au(I) catalyst |

| 2 | π-Complex | -5.2 | Coordination of the gold catalyst to the distal double bond of the allene. |

| 3 | Transition State (TS1) | +15.8 | Transition state for the 5-exo-trig nucleophilic attack of the hydroxyl group onto the activated allene. |

| 4 | Oxonium Intermediate | +2.1 | Formation of a five-membered ring intermediate. |

| 5 | Transition State (TS2) | +10.5 | Transition state for the protodeauration step. |

| 6 | Product + Catalyst | -12.7 | Formation of the 2-hexyl-2,5-dihydrofuran product and regeneration of the catalyst. |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations. The values are based on typical energy profiles for similar gold-catalyzed cyclizations.

Electrophilic Cyclizations:

Electrophilic activation of the allene (B1206475) is another common strategy to induce cyclization. rsc.org This can be achieved using Brønsted or Lewis acids. Computational studies can map out the reaction pathway, often involving the formation of vinyl-cation intermediates. The stability of these intermediates, which can be assessed computationally, plays a crucial role in determining the reaction's feasibility and outcome. For a γ-allenol, protonation or Lewis acid coordination at the terminal double bond would generate an electrophilic center, ripe for attack by the internal hydroxyl nucleophile.

Radical Mediated Transformations:

Allenes can also participate in radical reactions. Theoretical studies on the cyclization of enyne allenes have revealed complex mechanisms that can involve both concerted and stepwise pathways, sometimes influenced by non-statistical dynamic effects. comporgchem.com A computational investigation into the radical-mediated transformations of 1,2-decadien-4-ol would explore the formation and fate of radical intermediates, providing insights into potential side reactions or alternative synthetic routes.

Structural Diversification and Derivative Synthesis of 1,2 Decadien 4 Ol

Synthesis of Functionalized Ethers and Esters of 1,2-Decadien-4-ol

The hydroxyl group of this compound serves as a key handle for the synthesis of various ether and ester derivatives. These modifications can significantly alter the physicochemical properties of the parent molecule, such as its polarity, solubility, and volatility.

Ether Synthesis:

The synthesis of ethers from alcohols can be achieved through several established methods. The Williamson ether synthesis, a classical and versatile method, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. orgosolver.com For a substrate like this compound, this would involve initial treatment with a strong base, such as sodium hydride, followed by the addition of a suitable alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether.

Alternatively, acid-catalyzed addition of the alcohol to an alkene can form an ether. jove.com Another modern approach is the hydroalkoxylation of allenes, which can be catalyzed by various transition metals. For instance, gold-catalyzed hydroalkoxylation of allenes with alcohols proceeds smoothly to yield allylic ethers. organic-chemistry.org This reaction, if applied intramolecularly or with an external alcohol, could lead to functionalized ether derivatives of this compound.

Ester Synthesis:

Esterification of this compound can be readily accomplished through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. libretexts.org However, for a sensitive substrate containing an allene (B1206475), milder conditions are often preferred.

The use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, provides a more reactive system that can proceed at lower temperatures, thus preserving the allene functionality. A particularly relevant method for allylic alcohols is the enantioselective allylic esterification using trichloroacetimidates of allylic alcohols in the presence of a chiral palladium(II) catalyst. organic-chemistry.org Another approach involves the ortho-ester Claisen rearrangement of propargyl alcohols, which are structurally related to allenic alcohols, to produce β-allenic esters. rsc.orgtandfonline.comrsc.org

Table 1: Representative Methods for Ether and Ester Synthesis

| Derivative Type | Reaction Name | Typical Reagents | Potential Product from this compound |

|---|

Formation of Conjugated Adducts (e.g., Glucosides, Cysteine Conjugates)

The reactivity of the allene and the nucleophilicity of the hydroxyl group in this compound allow for the formation of various conjugated adducts, which can have significant implications for biological activity and solubility.

Glucosides:

Glycosylation of alcohols is a fundamental transformation for increasing water solubility and modulating biological interactions. The synthesis of O-glycosides from unsaturated alcohols can be achieved through methods like the Ferrier rearrangement. tandfonline.com This reaction, often catalyzed by Lewis acids such as zinc bromide, allows for the formation of 2,3-unsaturated glucosides from glycals and alcohols. tandfonline.com Applying this to this compound would likely result in the formation of an α-2,3-unsaturated glucoside. Another approach involves reacting an O-protected sugar halide with an unsaturated alcohol in a biphasic system using a phase-transfer catalyst. google.com More recent methods utilize catalysts like montmorillonite (B579905) K-10 doped with iron(III) chloride for the synthesis of 2,3-unsaturated alkynyl O-glucosides, which could be adapted for allenic alcohols. thieme-connect.com Studies on the glycosylation of other allenic alcohols have been reported, indicating that the formation of such adducts is feasible. nih.govcolab.ws

Cysteine Conjugates:

The electrophilic nature of the central carbon of the allene moiety makes it susceptible to nucleophilic attack by thiols, such as the sulfhydryl group of cysteine. This type of Michael addition reaction is a common mechanism for the formation of covalent adducts between electrophilic compounds and proteins. nih.govresearchgate.net The reaction of this compound with cysteine would be expected to proceed via the addition of the cysteine thiol to the C2 position of the allene, leading to the formation of a stable thioether conjugate. mdpi.comgoogle.comchimia.ch The reactivity of allenes towards cysteine has been explored, with some allenes acting as covalent warheads targeting cysteine residues in proteins. chemrxiv.orgacs.orgresearchgate.net

Table 2: Potential Conjugated Adducts of this compound

| Adduct Type | Formation Reaction | Key Reagent | Potential Adduct Structure |

|---|---|---|---|

| Glucoside | Ferrier Rearrangement | 3,4,6-Tri-O-acetyl-D-glucal, ZnBr₂ | O-Glucoside of this compound |

| Cysteine Conjugate | Michael Addition | L-Cysteine | S-(this compound)cysteine |

Design and Synthesis of Bioisosteres and Analogues

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological effects, is a key strategy in medicinal chemistry. Designing bioisosteres and analogues of this compound can lead to compounds with improved properties.

The allenic moiety itself can be considered a bioisosteric replacement for a double bond, imparting more structural rigidity. tandfonline.com Potential bioisosteric replacements for the hydroxyl group include an amino group or a thiol group. The synthesis of the corresponding amine or thiol analogues would require multi-step synthetic sequences, likely starting from a different precursor or involving the conversion of the hydroxyl group to a suitable leaving group followed by nucleophilic substitution with an amine or thiol source.

Analogues with modified chain lengths or different substitution patterns on the allene can also be synthesized to explore structure-activity relationships. For example, long-chain fatty alcohols and their derivatives are important biological molecules, and synthetic analogues are of interest for various applications. nih.gov

Transition Metal-Catalyzed Functionalization of this compound and its Derivatives

The allene group in this compound is a rich substrate for transition metal-catalyzed reactions, allowing for a wide range of functionalizations. Palladium, gold, and other transition metals are known to catalyze various transformations of allenes. unimi.itsnnu.edu.cnbeilstein-journals.org

Palladium-catalyzed reactions are particularly versatile. For instance, palladium(II)-catalyzed oxidative transformations of allenes can lead to carbocyclization-functionalization reactions. The hydroxyl group in this compound could act as a weakly coordinating directing group to influence the regioselectivity of such reactions. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, could potentially be applied to a halogenated derivative of this compound to introduce aryl or alkynyl groups. Furthermore, palladium-catalyzed 1,4-functionalization of conjugated dienes, which are structurally related to the 1,3-diene system that can be formed from the allene, is a well-established method for introducing two new functional groups. researchgate.netchemrxiv.org

Gold and silver catalysts are effective in activating the allene system towards nucleophilic attack. unimi.it Rhodium-catalyzed hydroarylation of propargylic alcohols, which can be precursors to allenic alcohols, has also been reported. acs.org These catalytic systems open up possibilities for C-C and C-heteroatom bond formation at the allene moiety of this compound.

Table 3: Potential Transition Metal-Catalyzed Functionalizations

| Metal Catalyst | Reaction Type | Potential Coupling Partner | Potential Product |

|---|---|---|---|

| Palladium | Oxidative Carbocyclization | Alkene/Alkyne | Cyclized and functionalized derivative |

| Palladium | C-H Functionalization | Alkenes, Arenes | Alkenylated or arylated derivative |

| Gold/Silver | Hydroamination/Hydroalkoxylation | Amine/Alcohol | Allylic amine/ether |

| Rhodium | Hydroarylation | Arylboronic acid | Arylated derivative |

Advanced Analytical Methodologies for the Characterization of 1,2 Decadien 4 Ol

Chromatographic Separation and Detection

Chromatography is fundamental to isolating 1,2-Decadien-4-ol from reaction mixtures or natural extracts and quantifying its presence. The choice of technique is dictated by the analyte's volatility and the specific analytical question, such as chiral purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for analyzing volatile and semi-volatile compounds. measurlabs.com Given its C10 backbone and hydroxyl group, this compound is sufficiently volatile for GC analysis, often after derivatization of the alcohol group to enhance thermal stability and improve peak shape.

Methodology & Findings: In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. For alcohols, polar columns (e.g., those with a polyethylene (B3416737) glycol or "WAX" stationary phase) are often used to achieve good separation. The temperature of the column is gradually increased (a temperature ramp) to elute compounds in order of their boiling points and polarity.

Upon exiting the column, molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting high-energy molecular ions undergo characteristic fragmentation. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 154, corresponding to its molecular weight. Key fragmentation patterns would include:

A prominent peak corresponding to the loss of a water molecule ([M-18]⁺) from the alcohol.

Alpha-cleavage, involving the breaking of the C4-C5 bond, which is adjacent to the oxygen-bearing carbon.

Cleavage at the allenic bond system.

While specific retention indices for this compound are not widely published, studies on structurally similar compounds like (2E,4E)-2,4-Decadien-1-ol show its successful analysis by GC-MS in various matrices. mdpi.comnih.gov The analysis of volatile organic compounds (VOCs) from biological samples, such as cancer cell lines, has identified related C10 alcohols, demonstrating the sensitivity of GC-MS for such applications. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Metabolites

When this compound is metabolized in biological systems, it is often converted into more polar, non-volatile derivatives, such as glucuronide or sulfate (B86663) conjugates, to facilitate excretion. These metabolites are not suitable for GC-MS without extensive derivatization and are instead analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology & Findings: LC-MS separates compounds in a liquid phase, typically using a reversed-phase column (e.g., C18) where a polar mobile phase (often a water/acetonitrile or water/methanol mixture) is used. More polar metabolites elute earlier than the parent compound. After separation, the eluent is directed to a mass spectrometer, commonly employing soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Research on the metabolism of related unsaturated aldehydes, which are reduced to alcohols like decadienols, has successfully used LC-MS to identify non-volatile metabolites. For instance, studies on trans,trans-2,4-decadienal (B140250) (tt-DDE) identified its metabolites, including cysteine-conjugated 2,4-decadien-1-ol, in urine and cell cultures using a combination of LC-MS with triple quadrupole and time-of-flight analyzers. This approach allows for the detection of the intact conjugated metabolite and its structural confirmation through tandem mass spectrometry (MS/MS), where the metabolite is fragmented to reveal its core structure and the nature of the conjugating group.

Enantioselective Chromatography for Chiral Purity Determination

The C4 carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they often exhibit different biological activities. Enantioselective chromatography is the primary method for determining the chiral purity or enantiomeric excess (ee) of such compounds. nih.gov

Methodology & Findings: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. gcms.cz For allenic alcohols, CSPs based on derivatized cyclodextrins are particularly effective. gcms.cz The separation can be performed using either gas or liquid chromatography.

Studies on the kinetic resolution of α-allenic alcohols have demonstrated the power of this method. In these experiments, a chiral catalyst is used to selectively react with one enantiomer, leaving the other enriched. nih.govacs.org Enantioselective GC or HPLC is then used to measure the enantiomeric excess of the remaining starting material (the allenic alcohol) and the product. High selectivity factors, sometimes exceeding 100, have been reported for the resolution of various allenic alcohols, confirming the efficacy of chiral chromatography in their analysis. acs.orgthieme-connect.com

Table 1: Typical Conditions for Enantioselective GC Separation of Chiral Alcohols

| Parameter | Description |

|---|---|

| Column | Chiral capillary column (e.g., Rt-βDEXsm, derivatized cyclodextrin) |

| Carrier Gas | Hydrogen or Helium |

| Oven Program | Isothermal or temperature-programmed ramp (e.g., 40°C to 200°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Mobile Phase (for HPLC) | Typically a mixture of alkanes (e.g., hexane) and an alcohol modifier (e.g., isopropanol) ntnu.no |

Spectroscopic Techniques for Structural Elucidation

While chromatography separates and detects, spectroscopy provides detailed information about molecular structure. For a novel or synthesized compound like this compound, NMR and HRMS are indispensable for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the carbon skeleton and the placement of protons and functional groups. emerypharma.com

¹H NMR Findings: The ¹H NMR spectrum of this compound would display characteristic signals confirming its structure. mnstate.edu Protons on carbons adjacent to the electron-withdrawing oxygen atom are deshielded and appear at a lower field (3.4-4.5 ppm). libretexts.org

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 (CH₂) | ~4.9-5.1 | Doublet of triplets (dt) |

| H-3 (CH) | ~5.3-5.5 | Multiplet (m) |

| H-4 (CH-OH) | ~4.1-4.3 | Multiplet (m) |

| H-5 (CH₂) | ~1.5-1.7 | Multiplet (m) |

| Alkyl Chain (CH₂)n | ~1.2-1.4 | Multiplet (m) |

| H-10 (CH₃) | ~0.9 | Triplet (t) |

¹³C NMR Findings: The ¹³C NMR spectrum is particularly diagnostic for the allenic system. The central sp-hybridized carbon (C2) of the allene (B1206475) appears at a very characteristic downfield shift of ~200 ppm, while the two sp²-hybridized carbons (C1 and C3) appear in the typical alkene region.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~75-80 |

| C2 | ~200-210 |

| C3 | ~90-95 |

| C4 | ~70-75 |

| C5 | ~35-40 |

| C6-C9 | ~22-32 |

2D NMR Findings: Two-dimensional NMR techniques are used to assemble the molecular puzzle.

COSY (Correlation Spectroscopy) would show correlations between adjacent protons, for example, between H-4 and the protons on C-3 and C-5, confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of each CH, CH₂, and CH₃ group. github.io

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for linking quaternary carbons and piecing together the entire molecular framework. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

While standard GC-MS provides the nominal mass of a compound, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). libretexts.org This precision allows for the determination of the exact elemental formula of a molecule.

Methodology & Findings: For this compound, the molecular formula is C₁₀H₁₆O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision.

Calculated Exact Mass of C₁₀H₁₆O: 152.12012 Da

An HRMS measurement yielding a mass of 152.1201 ± 0.0005 Da would provide strong evidence for the elemental composition C₁₀H₁₆O, effectively ruling out other possible formulas that might have the same nominal mass of 152 (e.g., C₉H₁₂N₂ or C₁₁H₂₀). This technique is a cornerstone of modern chemical analysis for confirming the identity of newly synthesized compounds or those isolated from natural sources.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that offer valuable insights into the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.org The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure as an allenic alcohol.

The most prominent and diagnostic absorptions are those associated with the allenic group (C=C=C) and the hydroxyl group (-OH). The asymmetrical stretching of the allene moiety typically appears as a medium to strong absorption band in the range of 1900-2000 cm⁻¹. libretexts.org The presence of a broad, strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from intermolecular hydrogen bonding. orgchemboulder.comsavemyexams.com

Other significant absorptions include the C-H stretching vibrations. The sp-hybridized C-H stretch of the terminal allene is expected around 3000-3100 cm⁻¹, while the sp³-hybridized C-H stretches of the alkyl chain appear just below 3000 cm⁻¹. spectroscopyonline.com The C-O stretching vibration of the secondary alcohol typically falls within the 1000-1200 cm⁻¹ region. uniroma1.it The region between 600 and 1450 cm⁻¹ is known as the fingerprint region, containing complex vibrations that are unique to the molecule. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| Allene (C=C=C) | Asymmetric Stretch | 1900-2000 | Medium |

| Alkene (=C-H) | C-H Stretch | 3000-3100 | Medium |

| Alkane (-C-H) | C-H Stretch | 2850-3000 | Medium |

| Alcohol (C-O) | C-O Stretch | 1000-1200 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules containing π-electron systems, such as allenes, absorb UV or visible light, causing the promotion of an electron from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. libretexts.orguobabylon.edu.iq

For this compound, the primary chromophore is the allenic group. Allenes typically exhibit π → π* transitions. uobabylon.edu.iq However, isolated, non-conjugated allenes absorb at shorter wavelengths, often below the 200 nm cutoff of standard spectrophotometers. uobabylon.edu.iq The presence of the hydroxyl group, which contains non-bonding electrons, can lead to n → σ* transitions, but these are generally of high energy and also occur at very short wavelengths. uobabylon.edu.iq Therefore, the UV-Vis spectrum of this compound is not expected to show strong absorption in the conventional 200-800 nm range unless impurities with conjugated systems are present. The primary utility of UV-Vis in this context is often to confirm the absence of conjugated chromophores.

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Allene (C=C=C) | π → π | < 200 |

| Hydroxyl (-OH) | n → σ | < 200 |

Hyphenated Techniques for Comprehensive Analysis (e.g., GCxGC-MS)

To overcome the limitations of individual analytical methods and to analyze complex mixtures containing compounds like this compound, hyphenated techniques are employed. slideshare.netnih.gov These methods combine the separation power of chromatography with the identification capabilities of spectroscopy. chemijournal.com

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS)

GCxGC-MS is a highly powerful analytical technique for the separation and identification of volatile and semi-volatile compounds in complex matrices. shimadzu.comleco.com It utilizes two capillary columns with different stationary phases connected by a modulator. leco.com This setup provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC-MS. leco.com

In the analysis of a sample potentially containing this compound, the first-dimension column typically separates compounds based on their boiling points. The effluent from this column is then trapped and re-injected in sharp pulses into the second, shorter column, which separates the components based on a different property, such as polarity. shimadzu.com This two-dimensional separation spreads the components across a 2D plane, resolving co-eluting peaks from the first dimension. chromatographyonline.com

The separated components then enter the mass spectrometer, which provides mass spectra for identification. By comparing the obtained mass spectrum with library data (such as the NIST database) and interpreting the fragmentation pattern, the identity of this compound can be confirmed. nist.govnist.gov The structured nature of the GCxGC chromatogram, where compounds of similar chemical classes often appear in specific regions of the plot, can further aid in the identification of allenic alcohols. leco.comnih.gov

The benefits of using GCxGC-MS for the analysis of this compound include:

Increased Resolution: Separation of the target analyte from isomeric or structurally similar compounds that may co-elute in a 1D GC separation.

Enhanced Sensitivity: The modulation process leads to peak compression, resulting in taller, narrower peaks and improved signal-to-noise ratios. leco.com

Structured Chromatograms: The organization of peaks in the 2D space facilitates the identification of compound classes. leco.com

Confident Identification: The combination of two retention times and a mass spectrum provides a high degree of certainty in compound identification. nih.gov

This technique is particularly valuable in the analysis of natural product extracts or reaction mixtures where this compound might be present as a minor component in a complex background. shimadzu.com

Theoretical and Computational Investigations of 1,2 Decadien 4 Ol

Quantum Chemical Characterization of 1,2-Decadien-4-ol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. mdpi.com These methods, particularly Density Functional Theory (DFT), are used to predict molecular geometries, electronic structures, and various energetic properties. lookchem.com

Electronic Structure and Bonding Analysis (e.g., DFT Calculations)

An analysis of the electronic structure of this compound would involve using DFT calculations to determine the distribution of electrons within the molecule. ntu.edu.twnih.gov This would reveal the nature of the chemical bonds, including the unique allenic C=C=C bond system and its interaction with the hydroxyl group. Key parameters such as orbital energies (HOMO and LUMO), electron density distribution, and molecular electrostatic potential would be calculated to understand the molecule's reactivity and bonding characteristics. rsc.orglumenlearning.com

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. scm.com For this compound, this would involve mapping the potential energy surface by rotating the single bonds in the molecule. scispace.com This analysis would identify the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes. epa.gov The interaction between the allenic moiety and the alkyl chain would be of particular interest.

Computational Reaction Dynamics and Mechanism Prediction

Computational methods can be used to explore the potential chemical reactions of this compound and predict their outcomes.

Exploration of Reaction Pathways and Transition States

This subsection would focus on simulating the chemical reactions of this compound. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and mechanism of a reaction. smu.edursc.org For instance, the oxidation of the alcohol or addition reactions to the allene (B1206475) could be explored, identifying the lowest energy pathways for these transformations.

Prediction of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By simulating the interaction of this compound with electromagnetic radiation, its expected NMR, IR, and UV-Vis spectra could be generated. rsc.org These predicted spectra are invaluable for identifying the compound in experimental samples and for confirming its structure.

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling techniques would be employed to study how this compound interacts with other molecules or its environment. This could include simulations of the compound in different solvents to understand solvation effects or its interaction with biological macromolecules to predict potential bioactivity. These simulations provide a dynamic view of intermolecular forces and binding affinities.

Exploration of Biological Relevance and Biotransformations of 1,2 Decadien 4 Ol

Investigation of Enzymatic Pathways and Biocatalytic Conversions

The biotransformation of (2E,4E)-2,4-decadien-1-ol and its related compounds involves several key enzymatic pathways. These reactions are crucial for both its synthesis and degradation in biological systems. Biocatalysis offers an environmentally friendly alternative to chemical methods for producing α,β-unsaturated aldehydes from their corresponding alcohols. researchgate.netnih.gov

Key enzymatic conversions include:

Oxidation: The primary alcohol group of (2E,4E)-2,4-decadien-1-ol can be oxidized to form its corresponding aldehyde, (2E,4E)-2,4-decadienal. This reaction is catalyzed by oxidoreductases such as alcohol dehydrogenases (ADHs) and alcohol oxidases. researchgate.netnih.gov ADHs are often dependent on cofactors like NADP+, and their efficiency can be enhanced through cofactor regeneration systems. nih.govresearchgate.net

Reduction: The precursor aldehyde, tt-DDE, can be reduced to form (2E,4E)-2,4-decadien-1-ol. This is a key step in one of its metabolic detoxification pathways. medchemexpress.cominvivochem.commedchemexpress.com This reduction is catalyzed by enzymes like alcohol dehydrogenase and aldehyde reductase. invivochem.com Studies have identified novel allylic alcohol dehydrogenases, such as YsADH from Yokenella sp., that can chemoselectively reduce the C=O bond of allylic aldehydes to produce α,β-unsaturated alcohols. asm.org

Conjugation: In metabolic processes, the precursor aldehyde undergoes conjugation with glutathione (B108866) (GSH), a reaction that can be catalyzed by glutathione S-transferase. researchgate.net This is followed by further enzymatic breakdown, leading to cysteine-conjugated products. medchemexpress.cominvivochem.com

Enzymes like lipoxygenase and hydroperoxide lyase are involved in the upstream biosynthesis of the precursor aldehyde from polyunsaturated fatty acids. researchgate.netmdpi.com The biocatalytic production of these compounds is an area of active research, with whole-cell biocatalysts being developed to perform these selective transformations under mild conditions. nih.govasm.org

Studies on Biochemical Metabolism and Metabolite Identification (e.g., Cysteine-conjugated products)

The metabolism of (2E,4E)-2,4-decadien-1-ol is intricately linked to the biotransformation of its precursor, trans,trans-2,4-decadienal (B140250) (tt-DDE), a reactive aldehyde formed from the peroxidation of lipids like linoleic acid. medchemexpress.cominvivochem.comacs.org Studies in mouse and human cell cultures have identified two primary metabolic pathways for tt-DDE. medchemexpress.cominvivochem.comresearchgate.netacs.org

The two proposed metabolic pathways are:

Oxidation Pathway: This pathway involves the oxidation of the aldehyde group of tt-DDE to a carboxylic acid, forming 2,4-decadienoic acid. medchemexpress.cominvivochem.comacs.org This conversion primarily occurs in liver cells. medchemexpress.cominvivochem.com

Reductive Conjugation Pathway: This multi-step process begins with the conjugation of tt-DDE with glutathione (GSH). medchemexpress.cominvivochem.comacs.org The resulting GSH conjugate is then broken down, and the aldehyde group is reduced to an alcohol. This pathway generates cysteine-conjugated 2,4-decadien-1-ol and occurs in both liver and lung cells. medchemexpress.cominvivochem.comacs.org

The identification of these metabolites was confirmed using liquid chromatography-mass spectrometry (LC-MS). researchgate.net Specifically, the structure of 2,4-decadienoic acid was verified by comparing its tandem mass spectrometry (MS/MS) spectrum with that of a synthetic standard. researchgate.net The presence of the cysteine and alcohol components in the conjugated metabolite was validated using stable-isotope-labeled cysteine and an alcohol dehydrogenase inhibitor, 4-methylpyrazole. researchgate.net Cysteine-conjugated 2,4-decadien-1-ol has been suggested as a potential biomarker for assessing exposure to tt-DDE. researchgate.net

| Metabolite | Metabolic Pathway | Location of Metabolism | Key Enzymes/Processes |

|---|---|---|---|

| 2,4-Decadienoic acid | Oxidation | Liver cells | Oxidation of aldehyde |

| Cysteine-conjugated 2,4-decadien-1-ol | Reductive Conjugation | Liver and lung cells | Glutathione (GSH) conjugation, GSH breakdown, Aldehyde reduction |

Research into Potential Biological Activities of (2E,4E)-2,4-Decadien-1-ol and its Derivatives

(2E,4E)-2,4-Decadien-1-ol and its related compounds exhibit a range of biological activities and are considered important precursors for bioactive molecules.

Precursor for Bioactive Molecules: (2E,4E)-2,4-Decadien-1-ol serves as a key intermediate in the synthesis of various pharmaceutical drugs. Its structure is valuable for creating molecules aimed at treating conditions like cancer and neurodegenerative disorders. Research has also explored its use in identifying antagonists of thyroid receptors. jmchemsci.com

Anti-inflammatory and Antioxidant Properties: The compound itself is reported to have anti-inflammatory and antioxidant attributes, which makes it a target for drug innovation. The mechanism of action may involve interaction with cellular membranes and enzymes, potentially disrupting membrane integrity or inhibiting enzyme activity to affect metabolic pathways.

Activities of the Precursor Aldehyde: The precursor, trans,trans-2,4-decadienal (tt-DDE), is a well-known product of lipid peroxidation and possesses significant biological effects, including acting as a nematicide and an apoptosis inducer. invivochem.comchemicalbook.com It is also known to induce inflammatory responses. nih.gov The conversion of the reactive aldehyde tt-DDE to the alcohol (2E,4E)-2,4-decadien-1-ol is a detoxification step, highlighting the alcohol's role in mitigating the bioactivity of its precursor. medchemexpress.cominvivochem.com

Biomarker Potential: Due to its formation from the metabolism of tt-DDE, cysteine-conjugated 2,4-decadien-1-ol is considered a potential biomarker for exposure to this lipid peroxidation product. Furthermore, (2E,4E)-2,4-Decadien-1-ol has been identified along with other volatile organic compounds as a potential biomarker for discriminating between lung cancer and normal cells.

Biosynthetic Origins and Natural Occurrence in Biological Systems

(2E,4E)-2,4-Decadien-1-ol and its immediate precursor are found in various natural systems, originating from the breakdown of common fatty acids.

Biosynthetic Origins: The primary biosynthetic pathway leads to the formation of the aldehyde trans,trans-2,4-decadienal (tt-DDE), which is then converted to the alcohol. tt-DDE is a secondary product of lipid peroxidation, formed from the breakdown of polyunsaturated fatty acids. invivochem.commedchemexpress.comchemicalbook.com

From Linoleic and Arachidonic Acid: The enzymatic oxidation of linoleic acid and arachidonic acid via lipoxygenase and hydroperoxide lyase pathways produces tt-DDE. researchgate.netmdpi.comguidechem.com This process has been studied in various organisms, including algae. researchgate.netresearchgate.net In the brown alga Saccharina angustata, (2E,4E)-decadienal is formed from arachidonic acid via an 11-hydroperoxyeicosatetraenoic acid (11-HPETE) intermediate. researchgate.net

Natural Occurrence: The alcohol and its aldehyde precursor have been identified in a variety of natural sources, often contributing to their flavor and aroma profiles.

| Compound | Source | Reference |

|---|---|---|

| (2E,4E)-2,4-Decadien-1-ol | Artemisia annua (plant) | nih.gov |

| Gurum (Citrullus lanatus) seed oil | nih.gov | |

| Ziziphus spina-christi seeds (Shaanxi region) | researchgate.net | |

| Rugulopteryx okamurae (algae) | csic.es | |

| trans,trans-2,4-Decadienal (precursor) | A product of lipid peroxidation in cell membranes | invivochem.comchemicalbook.com |

| Cooking oil fumes and fried foods (e.g., potato chips) | invivochem.comresearchgate.netchemicalbook.com | |

| Butter, cooked beef, roasted peanuts, tomato | chemicalbook.com | |

| Produced by microorganisms like Saccharomyces cerevisiae and Streptomyces | invivochem.comnih.gov |

Concluding Perspectives and Future Research Directions for 1,2 Decadien 4 Ol

Advancements in Targeted Synthesis of 1,2-Decadien-4-ol

The precise synthesis of chiral allenic alcohols like this compound remains a significant challenge in organic chemistry. Future advancements will likely focus on developing highly stereoselective and efficient methods that provide access to specific enantiomers of the compound. The direct synthesis from its corresponding propargylic alcohol, dec-2-yn-4-ol, is a promising avenue.

Several modern synthetic strategies are being explored for the synthesis of allenes from propargylic alcohols. acs.orgacs.orgnih.gov One notable method involves the SN2′ addition of a hydride to the propargylic alcohol precursor. nih.govnih.gov Research has demonstrated that using Schwartz's reagent (Cp₂Zr(H)Cl) to react with zinc or magnesium alkoxides of propargylic alcohols can generate allenes in high yields and with excellent optical purity. acs.orgnih.govnih.gov This approach is attractive as it offers a direct and stereospecific route from the readily available alcohol.

Another sophisticated technique is a one-step procedure developed by Myers and co-workers, which utilizes a Mitsunobu reaction between a propargylic alcohol and o-nitrobenzenesulfonylhydrazine (NBSH). acs.org This method is efficient and provides access to a wide range of stereodefined allenes. acs.org Furthermore, the evolution of transition-metal-catalyzed cross-coupling reactions, particularly those using iron, offers a pathway for more sustainable and scalable syntheses. researchgate.net These reactions are known for their compatibility with numerous functional groups, which is a significant advantage in complex molecule synthesis. researchgate.netchemie-brunschwig.ch

Future research will aim to optimize these methods specifically for this compound, focusing on improving yields, reducing the need for harsh reagents, and achieving predictable control over stereochemistry.

Table 1: Prospective Synthetic Methods for this compound

| Method | Precursor | Key Reagents | Key Features |

| Zirconium-Mediated Reduction | dec-2-yn-4-ol | Cp₂Zr(H)Cl, Et₂Zn or EtMgCl | High yield and stereospecificity; mild conditions. acs.orgnih.gov |

| Myers' Allenation | dec-2-yn-4-ol | o-nitrobenzenesulfonylhydrazine (NBSH), DEAD, PPh₃ | Single-step, stereospecific procedure. acs.org |

| Palladium-Catalyzed Reactions | Propargylic derivatives | Pd(0) catalyst, phosphorus nucleophiles | Produces allenylphosphonates and analogues with defined stereochemistry. organic-chemistry.org |

| Iron-Catalyzed Cross-Coupling | Propargylic electrophiles | Iron salts, Grignard reagents | Utilizes cheap, non-toxic metals; highly scalable. researchgate.net |

Unveiling Complex Reaction Pathways

The chemical reactivity of this compound is dictated by its two key functional groups: the terminal allene (B1206475) and the secondary alcohol. This dual functionality makes it a versatile substrate for a variety of organic transformations, the full extent of which is yet to be explored. A significant future research direction will be the systematic investigation of its reaction pathways to unlock its potential as a building block in organic synthesis.

The alcohol group can undergo typical reactions such as oxidation to the corresponding ketone, 1,2-decadien-4-one, or substitution to introduce other functional groups. The allene moiety, a cumulated diene, is known for its unique reactivity in cycloaddition reactions and its ability to be activated by transition metals. Gold-catalyzed cycloisomerization reactions, for instance, have been used on related N-propargylindoles to create complex heterocyclic systems, suggesting that this compound could be a precursor to novel carbocyclic or heterocyclic structures. acs.org

Understanding the reaction pathways of related compounds can provide clues. For example, the lipid peroxidation product (2E,4E)-deca-2,4-dienal can react with compounds like ammonia (B1221849) or hydrogen sulfide (B99878) to form complex heterocyclic products such as 2-pentylpyridine (B1580524) and 2-hexylthiophene. researchgate.net While the conjugated diene system of the dienal reacts differently than the allenic system of this compound, this illustrates how C10 unsaturated chains can serve as backbones for diverse chemical structures. Future work will involve mapping these complex transformations for this compound, which could lead to efficient syntheses of new materials and biologically active molecules.

Development of Innovative Analytical Platforms

The detection and characterization of this compound, especially in trace amounts within complex mixtures, requires sophisticated analytical techniques. While standard methods provide a solid foundation, the development of more sensitive and rapid analytical platforms is a key area for future research.

Currently, the gold standard for identifying and quantifying volatile organic compounds is Gas Chromatography-Mass Spectrometry (GC-MS). nih.govmdpi.com This technique separates components of a mixture and provides detailed mass spectra for identification. mdpi.com For complete structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the connectivity of atoms and the geometry of the molecule, while Infrared (IR) spectroscopy helps identify its functional groups. onlineorganicchemistrytutor.com

However, to push the boundaries of detection, especially in fields like metabolomics or environmental analysis, more innovative platforms are necessary. Techniques such as selective-ion flow-tube mass spectrometry (SIFT-MS) and proton-transfer reaction mass spectrometry (PTR-MS) offer real-time analysis with high sensitivity, making them ideal for screening for volatile biomarkers. nih.gov Another emerging platform is Gas Chromatography-Ion Mobility Spectrometry (GC-IMS), which adds another dimension of separation based on the size and shape of ions, enhancing its ability to resolve complex mixtures. mdpi.com The application and refinement of these platforms will be crucial for detecting this compound in biological samples where it may exist as a pheromone or a metabolic byproduct. nih.govmdpi.com

Table 2: Analytical Platforms for the Study of this compound

| Technique | Principle | Primary Application | Advantages |

| GC-MS | Separation by chromatography, detection by mass. mdpi.com | Identification and quantification of volatile compounds. | High resolution and established libraries for identification. nih.gov |

| NMR Spectroscopy | Nuclear spin resonance in a magnetic field. onlineorganicchemistrytutor.com | Definitive structural elucidation. | Provides detailed information on molecular structure and stereochemistry. |

| IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. onlineorganicchemistrytutor.com | Functional group identification. | Rapid and non-destructive. |

| GC-IMS | GC separation followed by ion mobility drift time. mdpi.com | Analysis of complex volatile mixtures (e.g., food flavor). | High sensitivity, fast response, and visual data representation. mdpi.com |

| SIFT-MS / PTR-MS | Soft chemical ionization with real-time mass analysis. nih.gov | Real-time trace gas and biomarker analysis. | High sensitivity and rapid, non-invasive screening capabilities. nih.gov |

Deeper Understanding of Biochemical Roles and Applications

While direct research into the biochemical functions of this compound is limited, the known roles of its isomers provide a compelling basis for future investigation. Many decadienol compounds are recognized as potent signaling molecules in the biological world, particularly as insect pheromones. vulcanchem.comresearchgate.net For instance, various isomers of decadienol act as sex pheromones for species like the codling moth and the lesser date moth, playing a critical role in their mating behavior. vulcanchem.comresearchgate.net Given its structure as a volatile C10 alcohol, a primary avenue of future research should be to screen this compound for pheromonal activity across a range of insect species. annualreviews.org

Beyond pheromones, related compounds have shown other biological activities. Research has pointed to 2,4-decadien-1-ol as a potential small-molecule antagonist for thyroid receptors and a stimulus for vitamin D receptors. jmchemsci.com It has also been identified as a potential volatile biomarker for lung cancer. These findings suggest that this compound could possess untapped therapeutic or diagnostic potential.

A deeper understanding also requires elucidating its biosynthetic origins. The formation of the unique allene structure in a biological system would likely involve novel enzymatic pathways, diverging from standard fatty acid metabolism. foodb.cagoogle.com Identifying the specific desaturase, isomerase, or other enzymes responsible for its creation in organisms would represent a significant advancement in biochemistry and could enable the semi-biosynthetic production of this and other valuable allenic compounds. google.comnih.gov

Q & A

Q. What interdisciplinary approaches enhance the application of this compound in materials science?

- Methodological Answer : Collaborate with computational chemists to predict polymerizability or surface interactions. Pair experimental data (DSC for thermal stability, AFM for morphology) with machine learning models to optimize material properties. Publish datasets in repositories like RADAR4Chem for transparency .

05 文献检索Literature search for meta-analysis02:58

Data Management and Ethical Considerations

Q. How should researchers manage conflicting toxicity data for this compound?

- Methodological Answer : Conduct systematic reviews using databases like PubMed with tailored search terms (e.g., CAS-specific queries ). Differentiate between acute (e.g., LD) and chronic toxicity studies. Consult regulatory guidelines (e.g., REACH) and disclose limitations in risk assessments .

Q. What frameworks balance open data sharing with privacy in collaborative studies?

- Methodological Answer : Implement de-identification protocols for sensitive data (e.g., patient-derived samples). Use GDPR-compliant platforms for storage and share data under controlled access via repositories like nmrXiv. Include ethical clauses in consent forms for human studies .

Tables for Quick Reference

| Property | Recommended Technique | Key Considerations |

|---|---|---|

| Purity Validation | GC-MS/HPLC | Compare retention times with standards |

| Structural Elucidation | -NMR/HSQC | Resolve coupling patterns in unsaturated systems |

| Toxicity Screening | OECD Guideline 423 | Use tiered testing (in vitro → in vivo) |

| Database | Utility | Example Search Strategy |

|---|---|---|

| PubMed | Toxicity Studies | "this compound"[tw] AND "toxicity" |

| Chemotion ELN | Data Storage | FAIR-compliant metadata tagging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.